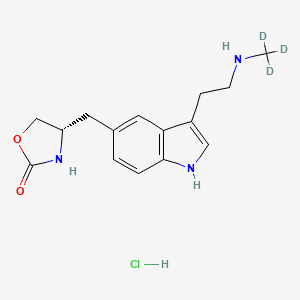

N-Desmethyl Zolmitriptan-d3 Hydrochloride

Description

Properties

IUPAC Name |

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H/t12-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBOBSSVQZRPTR-MFMFARAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Desmethyl Zolmitriptan D3 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium into organic molecules is a critical aspect of synthesizing isotopically labeled compounds. The choice of strategy depends on the desired location of the deuterium atoms, the stability of the molecule to the reaction conditions, and the availability of starting materials. nih.gov

One of the most direct and common methods for site-specific deuteration is the use of deuterated reagents or building blocks in a synthetic pathway. ckisotopes.com This approach ensures that the deuterium atoms are incorporated into a precise position within the molecular structure. For the synthesis of N-Desmethyl Zolmitriptan-d3, where the three deuterium atoms are located on the N-methyl group, a deuterated methylating agent is a logical precursor.

Common deuterated precursors used in organic synthesis include:

Deuterated Solvents: Deuterium oxide (D₂O) and deuterated methanol (B129727) (CD₃OD) can serve as sources of deuterium. pharmaffiliates.com

Deuterated Reagents: Reagents like methyl-d3 iodide (CD₃I) or deuterated sodium borohydride (NaBD₄) are frequently used to introduce deuterium.

For the target molecule, the synthesis would likely involve a precursor amine that can be alkylated with a CD₃-containing group.

Hydrogen-Deuterium (H-D) exchange reactions offer another pathway for deuterium incorporation, often used for late-stage labeling of complex molecules. acs.org These reactions involve the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, such as D₂O. pharmaffiliates.com This process can be catalyzed by acids, bases, or metals. While effective, controlling the specific site of exchange can be challenging and may lead to a mixture of isotopologues (molecules differing only in their isotopic composition). acs.org For N-Desmethyl Zolmitriptan-d3, achieving selective deuteration on the N-methyl group via H-D exchange would be difficult due to the presence of other exchangeable protons on the indole (B1671886) ring.

Specific Approaches for N-Desmethylation and Deuteration in Analogues

The synthesis of N-Desmethyl Zolmitriptan-d3 Hydrochloride can be approached by modifying the established synthesis of Zolmitriptan (B1197). The standard synthesis of Zolmitriptan involves the Fischer indole synthesis. beilstein-journals.org This process starts with (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, which is converted to a diazonium salt, reduced to a hydrazine derivative, and then condensed with 4,4-diethoxy-N,N-dimethylbutylamine to form the indole ring of Zolmitriptan. epo.orgepo.org

To produce the N-desmethyl-d3 analogue, a plausible synthetic route would involve:

Synthesis of a Monomethylated Intermediate: Instead of using 4,4-diethoxy-N,N-dimethylbutylamine, the Fischer indole synthesis would be performed with a precursor that leads to a secondary amine.

Deuterated Methylation: The resulting N-desmethyl intermediate would then be alkylated using a deuterated methyl source, such as methyl-d3 iodide (CD₃I), to introduce the trideuteriomethyl group.

Hydrochloride Salt Formation: The final step involves reacting the deuterated base with hydrochloric acid to form the stable hydrochloride salt.

An alternative efficient, one-pot synthesis for N-desmethyltriptans has been reported, which could be adapted. researchgate.net This method involves reacting the appropriate indole derivative with a suitable reagent to form the N-methyl-ethanamine side chain directly, which could be modified by using a deuterated reagent.

Optimization of Synthetic Pathways for Research Standards

Optimizing the synthetic pathway is crucial to ensure high yield, chemical purity, and isotopic purity of the final product. This involves systematically altering reaction parameters to achieve the desired outcome. google.com

Key parameters for optimization include:

Catalyst: Selection of the appropriate catalyst can significantly influence reaction rate and selectivity.

Solvent: The choice of solvent can affect reactant solubility and reaction kinetics.

Temperature and Time: Precise control over reaction temperature and duration is necessary to maximize product formation and minimize side reactions.

pH: For reactions in aqueous media, such as the Fischer indole synthesis, maintaining the optimal pH is critical for high yields.

| Parameter | Variable | Objective | Potential Outcome |

|---|---|---|---|

| Temperature | -15°C to 100°C | Increase reaction rate, control selectivity | Higher yield, reduced impurity formation |

| pH | 1.5 - 10 | Optimize cyclization and isolation steps | Improved yield and purity of intermediate |

| Solvent | Aqueous vs. Organic | Improve solubility, facilitate purification | Easier workup, higher purity |

| Reaction Time | 1 - 24 hours | Ensure complete reaction | Maximization of product yield |

Characterization Techniques for Confirming Isotopic Purity and Chemical Structure

After synthesis, rigorous analytical characterization is required to confirm the chemical structure and determine the isotopic purity of this compound. A combination of spectroscopic and spectrometric techniques is typically employed. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the deuterated compound and determining the degree of deuterium incorporation. nih.govresearchgate.net By analyzing the mass-to-charge ratio, the number of deuterium atoms in the molecule can be accurately determined, allowing for the calculation of isotopic purity. rsc.orgnih.gov

| Technique | Information Obtained | Key Advantages |

|---|---|---|

| ¹H NMR | Confirmation of chemical structure, location of deuterium by signal absence. | Provides detailed structural information. |

| ²H NMR | Direct detection and quantification of deuterium. | Specific for deuterium, accurate for isotopic abundance. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, isotopic distribution, and purity calculation. nih.gov | Highly sensitive, provides clear data on isotopic enrichment. nih.govresearchgate.net |

Advanced Analytical Techniques for N Desmethyl Zolmitriptan D3 Hydrochloride

Chromatographic Separations in Bioanalytical Research

Chromatographic techniques are fundamental in bioanalysis for isolating analytes of interest from complex mixtures such as plasma. The separation of N-Desmethyl Zolmitriptan (B1197) and related compounds relies heavily on liquid chromatography, with specific methods developed to ensure high resolution and sensitivity.

Liquid Chromatography (LC) Method Development

The development of a robust Liquid Chromatography (LC) method is a critical first step for the reliable quantification of N-Desmethyl Zolmitriptan. In a validated method for the simultaneous analysis of zolmitriptan and its active metabolite, N-desmethyl zolmitriptan, in human plasma, a C18 column was utilized for separation. The mobile phase, a key component in LC, was composed of methanol (B129727) and 2 mM ammonium (B1175870) acetate (B1210297) in an 80:20 (v/v) ratio. This composition was delivered at a flow rate of 0.8 mL/min, achieving a short run time of 3.0 minutes. The column temperature was maintained at a constant 30 °C to ensure reproducibility of the separation. For the analysis, a small sample volume of 100 µL of human plasma was required, and the injection volume was 10 µL.

| Parameter | Condition |

| Stationary Phase | C18 column |

| Mobile Phase | Methanol : 2 mM Ammonium Acetate (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) Considerations

While specific details on Ultra-High Performance Liquid Chromatography (UHPLC) for N-Desmethyl Zolmitriptan-d3 Hydrochloride are not extensively documented in the provided search results, UHPLC represents a significant advancement over conventional HPLC. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, faster analysis times, and reduced solvent consumption. These characteristics make UHPLC a highly attractive option for high-throughput bioanalytical laboratories.

Mass Spectrometry Applications for Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the quantitative analysis of N-Desmethyl Zolmitriptan, offering unparalleled sensitivity and selectivity, particularly when coupled with liquid chromatography.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) is the preferred ionization technique for analyzing polar molecules like N-Desmethyl Zolmitriptan from a liquid phase. In a specific LC-MS/MS method, detection was carried out using an Agilent 6410 triple quadrupole mass spectrometer equipped with an ESI source operating in the positive ion mode. This positive mode is effective for compounds that can readily gain a proton. Optimized ESI source parameters included a nebulizer gas (N2) flow of 10 L/min, a drying gas (N2) temperature of 350 °C with a flow of 10 L/min, and a capillary voltage of 4000 V. These conditions ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer.

Multiple Reaction Monitoring (MRM) Methodologies

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used in tandem mass spectrometry for quantification. For the analysis of N-desmethyl zolmitriptan, the specific precursor-to-product ion transition monitored was m/z 274.1 → 229.1. In the same method, the parent drug, zolmitriptan, was monitored using the transition m/z 288.2 → 243.1. The internal standard, zolmitriptan-d3, utilized the transition m/z 291.2 → 246.1. The fragmentor voltage was set at 135 V for both zolmitriptan and N-desmethyl zolmitriptan, while the collision energy was 25 eV for N-desmethyl zolmitriptan. The dwell time for each transition was 200 ms, allowing for a sufficient number of data points to be collected across each chromatographic peak. This MRM method demonstrated linearity in the concentration range of 0.05–20 ng/mL for both analytes, with intra- and inter-day precision less than 15% and accuracy within ±15%.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |

| N-Desmethyl Zolmitriptan | 274.1 | 229.1 | 135 | 25 |

| Zolmitriptan | 288.2 | 243.1 | 135 | 20 |

| Zolmitriptan-d3 (Internal Standard) | 291.2 | 246.1 | 140 | 20 |

Isotope Dilution Mass Spectrometry Principles

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the use of an isotopically labeled version of the analyte as an internal standard. In the context of the analysis discussed, zolmitriptan-d3 serves this purpose. The principle involves adding a known amount of the isotopically labeled standard (e.g., this compound) to the sample before any processing or extraction. This labeled standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (in this case, deuterium). Because the labeled and unlabeled compounds behave identically during extraction, chromatography, and ionization, any sample loss will affect both equally. By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery.

Sample Preparation Methodologies in Research

The accurate quantification of this compound from complex biological matrices, such as plasma, necessitates meticulous sample preparation to remove interfering substances. The choice of extraction technique is pivotal for achieving high recovery and minimizing matrix effects. In the context of analyzing zolmitriptan and its metabolites, including the deuterated internal standard, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed methods. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for the separation of analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. In the analysis of N-desmethyl zolmitriptan and by extension its deuterated form, LLE is effective in isolating the analyte from plasma components.

Research studies have demonstrated the successful application of LLE for extracting zolmitriptan and its metabolites. A common approach involves the alkalinization of the plasma sample, often with sodium hydroxide (B78521) (NaOH), to ensure the analytes are in a non-ionized state, thereby enhancing their partitioning into the organic solvent. researchgate.net Various organic solvents and mixtures have been investigated to optimize extraction efficiency.

For instance, a mixture of saturated ethyl acetate and dichloromethane (B109758) (4:1, v/v) has been effectively used. researchgate.net Other research has employed a combination of diethyl ether and dichloromethane for the extraction from plasma. nih.gov The selection of the organic solvent is crucial and is based on factors such as the polarity of the analyte, the desired extraction efficiency, and the minimization of co-extracted interferences. The process typically involves vortexing the sample with the extraction solvent, followed by centrifugation to separate the layers, and then evaporation of the organic layer before reconstituting the residue in the mobile phase for analysis.

Table 1: Representative LLE Solvent Systems for Zolmitriptan Metabolite Analysis

| Extraction Solvent(s) | Matrix | Key Findings | Reference |

| Saturated Ethyl Acetate:Dichloromethane (4:1, v/v) | Human Plasma | Yielded clean extracts and good recovery for zolmitriptan and N-desmethylzolmitriptan. researchgate.net | researchgate.net |

| Diethyl Ether:Dichloromethane | Human Plasma | Successfully used to extract zolmitriptan and its internal standard. nih.gov | nih.gov |

| Ethyl Acetate | Rat Blood | Employed for the extraction of zolmitriptan in a preclinical pharmacokinetic study. nih.gov | nih.gov |

Solid-Phase Extraction (SPE)

Solid-phase extraction is another powerful technique for sample clean-up and concentration, offering advantages such as higher selectivity, reduced solvent consumption, and ease of automation compared to LLE. SPE involves passing the sample through a sorbent bed that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.

For the analysis of zolmitriptan and its metabolites, including this compound, SPE has been shown to be a robust and efficient sample preparation method. The selection of the SPE sorbent is critical and is based on the physicochemical properties of the analyte and the nature of the matrix. Reversed-phase (e.g., C18) and ion-exchange sorbents are commonly used.

In a validated method for the simultaneous determination of zolmitriptan and N-desmethyl zolmitriptan, SPE was used to quantitatively extract the analytes from 200 μL of human plasma. This approach effectively eliminated matrix effects from plasma phospholipids. The ability to process multiple samples in parallel using 96-well SPE plates makes this technique highly suitable for high-throughput analysis required in clinical studies.

Method Validation Parameters in Research Contexts

The validation of bioanalytical methods is essential to ensure their reliability for their intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for method validation, which encompass several key parameters. For methods involving this compound as an internal standard, these validation experiments confirm that the method is accurate, precise, and specific for the quantification of the target analyte. fda.gov

Selectivity and Specificity Assessments

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. In the context of LC-MS/MS analysis, selectivity is typically assessed by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and the internal standard, this compound. Specificity is demonstrated by the absence of significant interference, ensuring that the detected signal corresponds only to the compound of interest.

Linearity and Calibration Range Establishment

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. To establish linearity, a calibration curve is constructed by plotting the response (peak area ratio of the analyte to the internal standard) against the nominal concentration of the analyte. The curve is typically fitted with a linear regression model.

Research on the analysis of N-desmethyl zolmitriptan has demonstrated linearity over specific concentration ranges. For example, a validated LC-MS/MS method for the simultaneous determination of zolmitriptan and N-desmethylzolmitriptan in human plasma showed a linear range of 0.25–20 ng/mL for both analytes. researchgate.net Another study established a dynamic concentration range of 0.1–15 ng/mL. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.

Table 2: Example of Calibration Range for N-Desmethyl Zolmitriptan

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| N-desmethylzolmitriptan | 0.25–20 | >0.99 | researchgate.net |

| N-desmethyl zolmitriptan | 0.1–15 | Not specified |

Precision and Accuracy Determinations

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. Both are assessed at multiple concentration levels, typically at the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percent error or percent recovery. For a method to be considered reliable, both intra-day and inter-day precision and accuracy must be within acceptable limits, which is generally ±15% (±20% at the LLOQ). For instance, a validated method for zolmitriptan reported inter- and intra-day precision (%RSD) to be less than 8.5% and accuracy (%error) to be less than -2.5%.

Table 3: Representative Precision and Accuracy Data for Zolmitriptan Analysis

| Parameter | Concentration Levels | Acceptance Criteria | Reported Values | Reference |

| Intra-day Precision (%RSD) | LLOQ, Low, Mid, High QC | ≤15% (≤20% at LLOQ) | <8.5% | |

| Inter-day Precision (%RSD) | LLOQ, Low, Mid, High QC | ≤15% (≤20% at LLOQ) | <8.5% | |

| Accuracy (% Error) | LLOQ, Low, Mid, High QC | Within ±15% (±20% at LLOQ) | < -2.5% |

Recovery and Matrix Effect Evaluations

The efficiency of an analytical method is significantly influenced by the sample preparation process, particularly the ability to extract the analyte from the matrix and the impact of endogenous components of the matrix on the analyte's signal. In the context of quantifying N-Desmethyl Zolmitriptan from biological samples such as human plasma, recovery and matrix effect are critical parameters that must be thoroughly evaluated during method validation.

The matrix effect is the alteration of the ionization efficiency of the analyte by co-eluting substances from the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. The evaluation of the matrix effect is crucial, especially when using sensitive techniques like tandem mass spectrometry. A systematic evaluation is often conducted by comparing the response of the analyte in a post-extraction spiked sample with that of a neat standard solution. Studies have shown that for N-desmethyl zolmitriptan, a systematic approach to method development can eliminate the matrix effect, particularly from plasma phospholipids. nih.gov The use of an isotopically labeled internal standard, such as this compound, is a standard practice to compensate for potential matrix effects and variations in extraction recovery, as it behaves chemically and physically similarly to the analyte.

Below are representative data tables illustrating the evaluation of recovery and matrix effect for N-Desmethyl Zolmitriptan.

Table 1: Recovery of N-Desmethyl Zolmitriptan from Human Plasma

| Concentration Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Low Quality Control (LQC) | 88.6 | 4.3 |

| Medium Quality Control (MQC) | 89.2 | 3.8 |

| High Quality Control (HQC) | 91.5 | 2.1 |

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Matrix Effect Evaluation for N-Desmethyl Zolmitriptan in Human Plasma

| Concentration Level | Mean Matrix Effect (%) | Relative Standard Deviation (RSD, %) |

| Low Quality Control (LQC) | 98.2 | 2.5 |

| High Quality Control (HQC) | 99.1 | 1.9 |

This table is interactive. You can sort the columns by clicking on the headers.

Stability Profiling of Analyte and Standard

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. It ensures that the measured concentration reflects the true concentration at the time of sample collection. The stability of N-Desmethyl Zolmitriptan, as well as its analytical standard, has been assessed under different conditions to guarantee the integrity of the samples during the entire analytical process, from collection to final analysis.

Stability studies typically include:

Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing, which can occur during sample handling and storage.

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that simulates the time samples might be left on a laboratory bench before processing.

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specified low temperature (e.g., -20°C or -70°C) for an extended period.

Post-Preparative Stability: This evaluates the stability of the analyte in the processed sample (e.g., in the autosampler) until analysis.

Stock Solution Stability: This assesses the stability of the standard and internal standard stock solutions under defined storage conditions.

For N-Desmethyl Zolmitriptan, comprehensive stability studies have been conducted as part of LC-MS/MS method validations. nih.gov These studies have demonstrated the stability of the analyte under various conditions, ensuring the reliability of the pharmacokinetic data obtained using the method. Furthermore, information from suppliers indicates that N-Desmethyl Zolmitriptan as a solid compound is stable for at least four years when stored at -20°C. caymanchem.com

The following tables present typical stability data for N-Desmethyl Zolmitriptan in human plasma.

Table 3: Freeze-Thaw and Bench-Top Stability of N-Desmethyl Zolmitriptan in Human Plasma

| Stability Condition | Concentration Level | Mean Stability (% of Nominal) | Relative Standard Deviation (RSD, %) |

| 3 Freeze-Thaw Cycles | Low Quality Control (LQC) | 97.8 | 3.1 |

| 3 Freeze-Thaw Cycles | High Quality Control (HQC) | 98.5 | 2.4 |

| 24 hours at Room Temp | Low Quality Control (LQC) | 99.1 | 2.8 |

| 24 hours at Room Temp | High Quality Control (HQC) | 98.9 | 2.2 |

This table is interactive. You can sort the columns by clicking on the headers.

Table 4: Long-Term and Post-Preparative Stability of N-Desmethyl Zolmitriptan in Human Plasma

| Stability Condition | Concentration Level | Mean Stability (% of Nominal) | Relative Standard Deviation (RSD, %) |

| 90 days at -70°C | Low Quality Control (LQC) | 97.5 | 3.5 |

| 90 days at -70°C | High Quality Control (HQC) | 98.2 | 2.9 |

| 48 hours in Autosampler | Low Quality Control (LQC) | 99.5 | 1.8 |

| 48 hours in Autosampler | High Quality Control (HQC) | 99.3 | 1.5 |

This table is interactive. You can sort the columns by clicking on the headers.

Mechanistic Insights into Drug Metabolism Utilizing N Desmethyl Zolmitriptan D3 Hydrochloride

Investigation of Metabolic Pathways in In Vitro Systems

In vitro systems, such as human liver microsomes and hepatocytes, are instrumental in elucidating the metabolic fate of Zolmitriptan (B1197). nih.govtandfonline.com These systems have been used to confirm that Zolmitriptan is extensively metabolized to its three main metabolites observed in vivo: N-desmethyl-zolmitriptan, zolmitriptan N-oxide, and the indole (B1671886) acetic acid derivative. nih.govtandfonline.com

N-Demethylation Pathways

The formation of the active metabolite, N-desmethyl-zolmitriptan, occurs via N-demethylation of Zolmitriptan. nih.gov Studies using human liver microsomes have demonstrated that this is a primary metabolic route. nih.govtandfonline.com

Cytochrome P450 (CYP) Enzyme Involvement (e.g., CYP1A2)

The primary metabolism of Zolmitriptan is predominantly mediated by the Cytochrome P450 enzyme CYP1A2. nih.govnih.gov In vitro studies have shown that furafylline, a selective inhibitor of CYP1A2, almost completely abolishes the metabolism of Zolmitriptan in human hepatocytes and significantly inhibits the formation of the N-desmethyl metabolite in microsomes. nih.govtandfonline.com Furthermore, experiments with expressed human CYP1A2 confirmed it is the only P450 isoform responsible for the formation of N-desmethyl-zolmitriptan. nih.govtandfonline.com While another study has suggested that CYP2D6 may also play a role in the metabolic activation of Zolmitriptan to an α,β-unsaturated imine intermediate, CYP1A2 is identified as the key enzyme for the N-demethylation pathway. bohrium.comresearchgate.net

Monoamine Oxidase (MAO) Activity

Following the initial metabolism of Zolmitriptan by CYP1A2, the active metabolite N-desmethyl-zolmitriptan is further metabolized. nih.govtandfonline.com This secondary metabolism is primarily carried out by Monoamine Oxidase A (MAO-A). nih.govtandfonline.com In vitro experiments have shown that clorgyline, a selective inhibitor of MAO-A, markedly inhibits the metabolism of N-desmethyl-zolmitriptan in microsomes. nih.govtandfonline.com This indicates that MAO-A is responsible for the conversion of N-desmethyl-zolmitriptan into the inactive indole acetic acid metabolite. nih.govtandfonline.com

Application of Kinetic Isotope Effects in Metabolic Studies

The use of deuterated compounds like N-Desmethyl Zolmitriptan-d3 Hydrochloride is a powerful technique in metabolic research. The replacement of hydrogen with a heavier deuterium (B1214612) isotope can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed. nih.govnih.gov This occurs because the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, requiring more energy to break.

Utility in In Vitro Drug-Drug Interaction Studies (Metabolic Inhibition and Induction)

Understanding the metabolic pathways of Zolmitriptan is essential for predicting and evaluating potential drug-drug interactions. Since the clearance of Zolmitriptan is primarily dependent on metabolism by CYP1A2 and subsequently MAO-A, there is a potential for interactions with drugs that inhibit or induce these enzymes. nih.govtandfonline.com

In vitro studies are critical for investigating these interactions. For instance, co-administration of a MAO-A inhibitor, moclobemide, has been shown to decrease the clearance of both Zolmitriptan and its active metabolite, N-desmethyl-zolmitriptan. drugbank.com Similarly, drugs that inhibit CYP1A2 can be expected to alter the pharmacokinetics of Zolmitriptan. nih.govdrugbank.com In vitro systems allow for the screening of potential interactions by incubating Zolmitriptan with other drugs and monitoring the formation of its metabolites. This information is vital for providing clinical recommendations, such as advising against the co-administration of Zolmitriptan with MAO-A inhibitors. nih.gov

Table 1: Key Enzymes in Zolmitriptan Metabolism

| Parent Compound | Metabolite | Enzyme | Metabolic Pathway |

|---|---|---|---|

| Zolmitriptan | N-Desmethyl Zolmitriptan | CYP1A2 | N-Demethylation |

| N-Desmethyl Zolmitriptan | Indole Acetic Acid Derivative | MAO-A | Oxidative Deamination |

| Zolmitriptan | Zolmitriptan N-oxide | CYP1A2 | N-Oxidation |

Table 2: In Vitro Findings on Zolmitriptan Metabolism

| In Vitro System | Key Finding | Enzyme(s) Implicated |

|---|---|---|

| Human Hepatocytes | Extensive metabolism to N-desmethyl-zolmitriptan, N-oxide, and indole acetic acid derivative. nih.govtandfonline.com | CYP1A2, MAO-A |

| Human Liver Microsomes | Limited metabolism to N-desmethyl and indole ethyl alcohol metabolites. nih.govtandfonline.com | CYP1A2, MAO-A |

| Expressed Human CYP1A2 | Confirmed as the sole P450 isoform for N-desmethyl metabolite formation. nih.govtandfonline.com | CYP1A2 |

| Microsomes with Furafylline | Marked inhibition of N-desmethyl metabolite formation. nih.govtandfonline.com | CYP1A2 |

| Microsomes with Clorgyline | Marked inhibition of indole ethyl alcohol derivative formation from N-desmethyl-zolmitriptan. nih.govtandfonline.com | MAO-A |

Strategic Applications of N Desmethyl Zolmitriptan D3 Hydrochloride As an Analytical Standard

Function as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis

N-Desmethyl Zolmitriptan-d3 Hydrochloride is primarily utilized as a Stable Isotope Internal Standard (SIIS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). synzeal.compharmaffiliates.com An SIIS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes. In the case of this compound, three hydrogen atoms on the N-methyl group have been replaced with deuterium (B1214612) (d3). synzeal.com

The fundamental principle behind using an SIIS is that it behaves nearly identically to the unlabeled analyte (the "native" compound) during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net Because of their similar physicochemical properties, both the deuterated standard and the native analyte experience similar degrees of extraction recovery, ionization efficiency, and potential for matrix effects. However, due to the mass difference, the SIIS can be distinguished from the native analyte by the mass spectrometer.

This allows the SIIS to serve as a reliable internal reference for quantification. The ratio of the mass spectrometric response of the native analyte to that of the known concentration of the SIIS is used to calculate the concentration of the native analyte in the sample. This ratiometric measurement corrects for variations that can occur during the analytical process, leading to more accurate and precise results.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Name | (4S)-4-[[3-[2-(Methyl-d3-amino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone Hydrochloride |

| Molecular Formula | C15H17D3ClN3O2 |

| Molecular Weight | 312.81 g/mol |

| CAS Number | 1795786-26-3 (HCl Salt) |

| Appearance | Pale Yellow Solid |

Data sourced from publicly available chemical supplier information. pharmaffiliates.com

Enhancement of Bioanalytical Assay Accuracy and Precision

The use of this compound as an internal standard significantly enhances the accuracy and precision of bioanalytical assays for the quantification of N-desmethyl zolmitriptan (B1197) and, by extension, for pharmacokinetic studies of zolmitriptan. researchgate.net

Accuracy refers to the closeness of a measured value to the true value. In bioanalysis, accuracy can be compromised by matrix effects, where co-eluting endogenous components in the biological sample (e.g., plasma, urine) either suppress or enhance the ionization of the analyte, leading to an underestimation or overestimation of its concentration. Since this compound co-elutes with the native N-desmethyl zolmitriptan and experiences similar matrix effects, the ratio of their signals remains constant, thereby preserving the accuracy of the measurement.

Precision refers to the closeness of repeated measurements to each other. Variability in sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, and fluctuations in instrument performance can lead to imprecision. By adding a known amount of this compound to each sample at the beginning of the workflow, any losses or variations in signal intensity will affect both the analyte and the internal standard proportionally, thus improving the precision of the final calculated concentration.

A review of various analytical methods for zolmitriptan highlights the importance of sensitive and specific assays, such as LC-MS/MS, for its quantification in biological matrices. ijpsr.com The development of such methods often relies on the use of an appropriate internal standard to ensure the reliability of the data. ijpsr.com While some methods have used other compounds as internal standards, a stable isotope-labeled version of the analyte or its metabolite is considered the "gold standard" for minimizing analytical variability.

Role in the Development of Reference Materials for Pharmaceutical Research and Quality Control

This compound plays a crucial role in the development and validation of analytical methods, which are essential for pharmaceutical research and quality control. synzeal.com It is often supplied with a certificate of analysis detailing its purity and characterization, making it suitable for use as a reference material in these settings. synzeal.com

In the context of pharmaceutical research , this compound is used to establish and validate the performance of new bioanalytical methods. synzeal.com During method validation, parameters such as linearity, accuracy, precision, selectivity, and stability are assessed to ensure the method is fit for its intended purpose. The availability of a high-purity, well-characterized internal standard like this compound is critical for these validation experiments.

For quality control (QC) purposes, particularly in the context of Abbreviated New Drug Applications (ANDA) or during the commercial production of zolmitriptan, analytical methods must be robust and reliable. synzeal.com this compound can be used in QC applications to ensure that the analytical systems are performing correctly and that the results of drug metabolite analysis are consistent over time. synzeal.com While N-Desmethyl Zolmitriptan itself is a metabolite, the principles of using a labeled standard apply to the quality control of its quantification.

The table below outlines the typical information provided with a reference standard like this compound, underscoring its role as a well-characterized material for research and QC.

| Document/Data | Purpose |

| Certificate of Analysis (CoA) | Provides lot-specific information on identity, purity, and concentration. |

| Mass Spectrometry Data (MS) | Confirms the molecular weight and isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Data | Confirms the chemical structure and position of the deuterium labels. |

| High-Performance Liquid Chromatography (HPLC) Data | Demonstrates the purity of the compound. |

Facilitating Quantitative Research in Drug Discovery and Preclinical Development

These quantitative data are vital for:

Pharmacokinetic (PK) modeling: To understand the formation and elimination kinetics of the active metabolite.

Dose-response relationship studies: To correlate the exposure of both the parent drug and the active metabolite with the observed pharmacological effects.

Metabolite identification and quantification: To confirm the metabolic pathways of zolmitriptan.

Informing clinical trial design: Data from preclinical studies using robust analytical methods help in selecting appropriate doses and sampling schedules for human studies.

A review of zolmitriptan's pharmacokinetics indicates that the elimination half-life of both zolmitriptan and its active N-desmethyl metabolite is approximately 3 hours. nih.gov The ability to accurately measure the concentrations of this metabolite over time, facilitated by the use of its deuterated internal standard, is fundamental to establishing such pharmacokinetic parameters.

Future Directions and Emerging Research Avenues

Exploration of Novel Deuteration Synthesis Techniques for Complex Molecules

The synthesis of complex, selectively deuterated molecules like N-Desmethyl Zolmitriptan-d3 Hydrochloride is a cornerstone for its use in advanced research. While the specific synthesis of this compound is not widely published in detail, the general strategies for introducing deuterium (B1214612) into intricate organic structures are continually advancing.

Historically, the synthesis of zolmitriptan (B1197) itself involves a multi-step process, often culminating in a Fischer indole (B1671886) synthesis. fda.govresearchgate.netnih.govresearchgate.net The introduction of deuterium into the N-desmethyl metabolite would likely involve the use of a deuterated reagent at a key step. For instance, the use of deuterated methylating agents could be employed in the final steps of a synthetic route that first produces the N-desmethyl precursor.

Emerging techniques in deuteration are moving beyond simple isotope exchange and are focusing on more selective and efficient methods. These include:

Catalytic C-H Activation: This approach allows for the direct replacement of hydrogen with deuterium at specific positions in a molecule, often with high regioselectivity. This would be particularly advantageous for complex molecules where traditional methods might lack specificity.

Novel Reducing Agents: The use of samarium(II) iodide (SmI2) in the presence of a deuterium source like D2O has shown promise for the reductive deuteration of various functional groups. gabarx.com Such methods could potentially be adapted for the synthesis of deuterated drug metabolites.

Biosynthetic Approaches: For some complex molecules, particularly those with chiral centers, biosynthesis using microorganisms grown in deuterated media can be a powerful strategy to produce uniformly or selectively deuterated compounds. masonaco.org

The development of these and other novel deuteration techniques will be crucial for the efficient and cost-effective production of this compound and other complex deuterated molecules, making them more accessible for widespread research applications.

Advancements in Analytical Methodologies for Deuterated Metabolites and Impurities

The accurate and sensitive quantification of deuterated metabolites and their potential impurities is paramount for their use in pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose. fda.govgabarx.comfda.govnih.gov

The development of analytical methods for this compound would build upon existing methods for zolmitriptan and its non-deuterated metabolites. fda.govgabarx.comnih.govnih.govpharmjournal.ru Key considerations and advancements in this area include:

Method Validation: Any analytical method must be rigorously validated according to international guidelines to ensure its accuracy, precision, selectivity, and robustness. numberanalytics.comdoi.orgcreative-proteomics.com This includes establishing the limit of detection (LOD) and limit of quantification (LOQ) for the deuterated analyte and any relevant impurities.

Isotopic Purity Assessment: A critical aspect of analyzing deuterated compounds is the determination of their isotopic purity. Mass spectrometry is the primary tool for this, allowing for the quantification of the desired deuterated species versus its non-deuterated and partially deuterated counterparts. nih.gov

Impurity Profiling: As with any active pharmaceutical ingredient (API), the identification and quantification of impurities are crucial. For deuterated compounds, this includes not only process-related impurities but also isotopic variants. nih.govnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for the structural elucidation of unknown impurities.

Future advancements will likely focus on increasing the throughput and sensitivity of these analytical methods, allowing for the analysis of smaller sample volumes and the detection of trace-level impurities. The development of standardized validation protocols specifically for deuterated compounds will also be essential. numberanalytics.comdoi.orgwikipedia.org

Potential for Broader Application in Preclinical Drug Metabolism Research and Pharmacokinetic Modeling

This compound holds significant potential as an internal standard and a tool in preclinical drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope-labeled compounds in these areas is well-established and offers several advantages. gabarx.comnih.govdoi.org

Key Applications:

Internal Standard in Bioanalysis: Due to its chemical similarity to the non-deuterated N-desmethyl zolmitriptan, the d3-labeled version is an ideal internal standard for LC-MS/MS quantification in biological matrices. It co-elutes with the analyte of interest but is distinguishable by its mass, allowing for accurate correction of matrix effects and variations in sample processing.

Metabolite Identification and Pathway Elucidation: By administering a deuterated parent drug, researchers can readily distinguish drug-derived metabolites from endogenous compounds in complex biological samples. This greatly facilitates the identification of metabolic pathways and the characterization of metabolite structures. doi.org

Pharmacokinetic (PK) Modeling: Population PK models have been developed for zolmitriptan and its active metabolite, N-desmethyl zolmitriptan (also known as 183C91). masonaco.orgnih.govwikipedia.org The use of deuterated standards in these studies ensures the high quality of the concentration-time data used to build and validate these models. These models are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties and for predicting appropriate dosing regimens. masonaco.org

The availability of high-purity this compound will enable more precise and reliable preclinical studies, ultimately contributing to a better understanding of zolmitriptan's disposition in the body.

Integration into Systems Pharmacology and Pharmacometabolomics Studies (In Vitro and In Silico)

The fields of systems pharmacology and pharmacometabolomics aim to understand the complex interactions of drugs with biological systems on a holistic level. Stable isotope-labeled compounds like this compound are poised to play a crucial role in these integrative research areas.

Pharmacometabolomics: This field combines metabolomics with pharmacokinetic data to investigate the metabolic response to drug administration. By using stable isotope tracers, researchers can follow the metabolic fate of a drug and its metabolites, providing a dynamic view of its impact on cellular metabolism. nih.govnumberanalytics.comcreative-proteomics.com This approach can help to identify biomarkers of drug efficacy and toxicity.

Systems Pharmacology Modeling: In silico models are increasingly used to simulate and predict drug behavior in the body. researchgate.netnih.govcore.ac.ukresearchgate.net These models integrate data from various sources, including in vitro metabolism studies and clinical pharmacokinetic data. The use of deuterated standards provides high-quality data that can be used to build and refine these models, leading to more accurate predictions of drug disposition and drug-drug interactions.

Metabolic Pathway Analysis: Stable isotope labeling is a powerful tool for mapping metabolic pathways and quantifying metabolic fluxes. nih.govnumberanalytics.comcreative-proteomics.com By tracing the incorporation of deuterium from N-Desmethyl Zolmitriptan-d3 into downstream metabolites, it may be possible to gain new insights into the metabolic networks affected by zolmitriptan and its active metabolite.

The integration of data from studies using this compound into systems pharmacology and pharmacometabolomics platforms will provide a more comprehensive understanding of zolmitriptan's mechanism of action and its effects on the body. This knowledge can ultimately lead to more personalized and effective therapeutic strategies.

Q & A

Q. What are the recommended synthesis routes and characterization methods for N-Desmethyl Zolmitriptan-d3 Hydrochloride?

Answer: Synthesis typically involves deuterium-labeled precursors and controlled reaction conditions. For example, zolmitriptan derivatives are synthesized via reactions with deuterated dimethylamino butyraldehyde diethyl acetal under reflux with hydrochloric acid, followed by purification using ethyl acetate and dichloromethane extraction . Characterization requires nuclear magnetic resonance (¹H-NMR) and mass spectrometry (MS) to confirm deuteration levels and structural integrity. TLC (SiO₂; dichloromethane:methanol:ammonium hydroxide = 9:1:0.1) can validate purity, with Rf values (~0.55) and isotopic patterns (e.g., d3 = 99.71%) critical for quality assessment .

Q. How do solubility and storage conditions impact experimental reproducibility?

Answer: Solubility in DMSO (25 mg/mL, 74.12 mM) requires sonication to ensure homogeneity for in vitro studies. Storage at +5°C in anhydrous conditions prevents hydrolysis or isotopic exchange. Deviations in temperature or solvent purity (e.g., moisture in DMSO) can alter deuterium retention, affecting pharmacokinetic studies .

Q. What is the role of this compound as a metabolite in pharmacokinetic studies?

Answer: As a deuterated metabolite of zolmitriptan, it serves as an internal standard for LC-MS/MS quantification. Its use improves accuracy in tracking parent drug clearance and metabolic pathways. For example, plasma concentrations of analogous metabolites (e.g., N-desmethyl bedaquiline) are measured using solid-phase extraction and dual LC-MS/MS systems optimized for polarity differences .

Q. How are reference standards prepared and validated for this compound?

Answer: Reference standards require batch-specific Certificates of Analysis (COA) detailing isotopic purity (>99% d3), residual solvents, and chromatographic profiles. Validation involves cross-laboratory reproducibility testing using ¹H-NMR and MS. For deuterated compounds, ensure absence of protio (d0) and partial deuteration (d1/d2) peaks .

Advanced Research Questions

Q. What challenges arise in optimizing LC-MS/MS parameters for quantifying this compound in biological matrices?

Answer: Key challenges include:

- Ion suppression: Co-eluting matrix components (e.g., phospholipids) reduce ionization efficiency. Mitigate with gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid over 10 min) .

- Deuterium loss: In-source fragmentation can cause deuterium-hydrogen exchange. Use lower collision energy (10–20 eV) and monitor specific transitions (e.g., m/z 312.81 → 276.35) .

- Sensitivity: Lower limits of quantification (LLOQ) ≤0.1 ng/mL require high-resolution MS (Q-TOF or Orbitrap) and stable isotope internal standards .

Q. How do isotopic effects influence the pharmacokinetic behavior of deuterated metabolites?

Answer: Deuterium at metabolic "soft spots" (e.g., N-methyl groups) slows CYP450-mediated demethylation, prolonging half-life. For example, deuterated diltiazem metabolites show reduced clearance rates compared to non-deuterated analogs . Validate using parallel assays with protio and deuterated forms to quantify kinetic isotope effects (KIEs) .

Q. How should researchers address discrepancies in metabolite quantification across analytical platforms?

Answer: Discrepancies often stem from:

- Method variability: Differences in extraction efficiency (e.g., SPE vs. protein precipitation) or MS detection modes (MRM vs. HRMS). Cross-validate using harmonized protocols .

- Matrix effects: Plasma vs. dried blood spots (DBS) yield concentration variations. Normalize using hematocrit-adjusted DBS samples .

- Data normalization: Use deuterated internal standards to correct for batch-to-batch variability .

Q. What strategies are effective for studying interactions between N-Desmethyl Zolmitriptan-d3 and cytochrome P450 enzymes?

Answer:

- Recombinant CYP assays: Incubate with CYP3A4/2D6 isoforms and measure metabolite formation via LC-MS/MS.

- Chemical inhibition: Use ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to identify metabolic pathways .

- Kinetic modeling: Calculate Vmax and Km values to compare metabolic rates with non-deuterated analogs .

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.